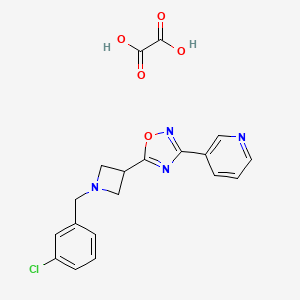![molecular formula C14H9ClF3NO3 B2667377 5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-06-5](/img/structure/B2667377.png)
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group, a trifluoromethyl group, and a benzyl group attached . The exact structure can be determined using techniques such as X-ray diffraction analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 191-193°C and a predicted boiling point of 413.2°C at 760 mmHg . The predicted density is 1.6 g/cm3 and the refractive index is n20D 1.59 .科学的研究の応用
Coordination Polymers and Topological Analysis Research on coordination polymers involving pyridinecarboxylic acid derivatives highlights the structural diversity and potential application in materials science. For instance, a study on lanthanide coordination polymers with pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid under hydrothermal conditions reveals complex structures with unprecedented topology, which could have implications for the design of new materials with specific physical properties (Qin et al., 2005).
Hydrogen-Bonding Network Analysis The crystal structure analysis of 5-(trifluoromethyl)picolinic acid monohydrate demonstrates a detailed hydrogen-bonding network, which is crucial for understanding molecular interactions in solid-state chemistry. Such studies provide insights into the behavior of trifluoromethyl-substituted pyridinecarboxylic acids, which are structurally similar to the compound of interest, and their potential applications in designing more efficient pharmaceuticals or materials (Ye & Tanski, 2020).
Supramolecular Assemblies Investigations into the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules contribute to the understanding of how such compounds can be utilized in the development of complex molecular architectures. This research can inform the development of new materials or drug delivery systems by exploiting the unique properties of pyridinecarboxylic acid derivatives (Arora & Pedireddi, 2003).
Photophysical Properties Lanthanide-based coordination polymers assembled from derivatives of benzoic acid and pyridinemethoxy benzoic acid have been studied for their crystal structures and photophysical properties. Such research is pivotal for the development of new luminescent materials or sensors, potentially applicable to the compound if similar coordination behavior and photophysical properties are expected (Sivakumar et al., 2011).
Selective Oxidation and Catalysis Studies on the selective oxidation of benzylic alcohols using polymer-supported periodic acid under mild aprotic conditions provide insights into the chemical reactivity and potential catalytic applications of pyridinecarboxylic acid derivatives. Such research may indicate pathways for the synthesis or functionalization of the compound and its relatives, highlighting their versatility in synthetic chemistry (Pourali et al., 2012).
特性
IUPAC Name |
5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-11-5-9(13(21)22)7-19(12(11)20)6-8-2-1-3-10(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISPEGBVULHADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

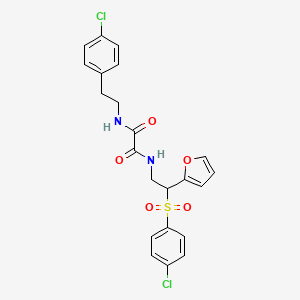
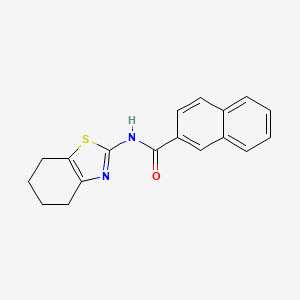
![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)
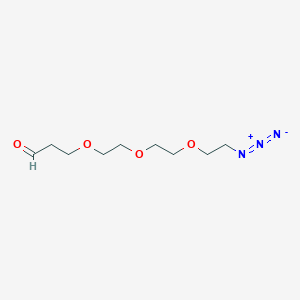
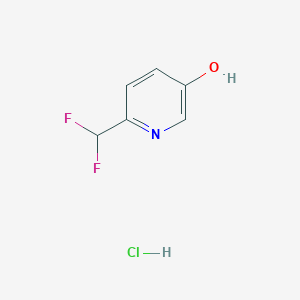
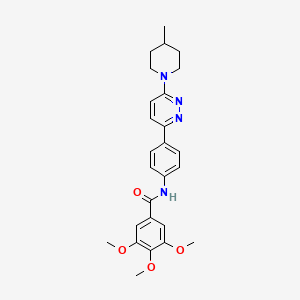
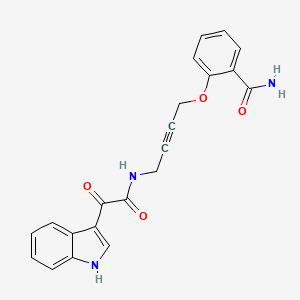
![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)
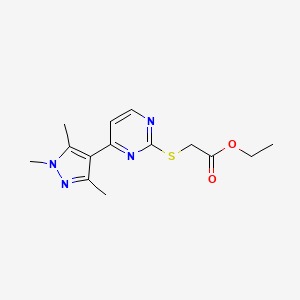
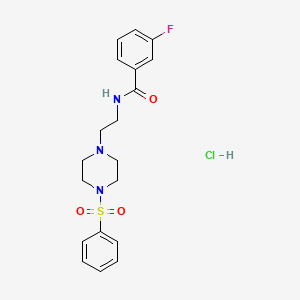

![N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2667313.png)
![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)
